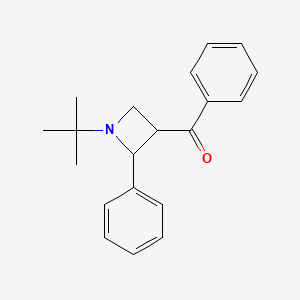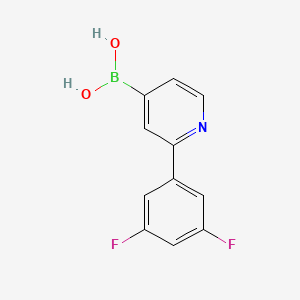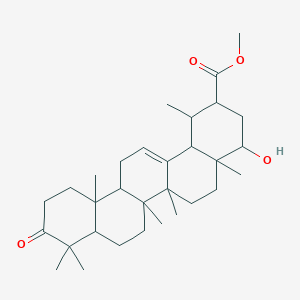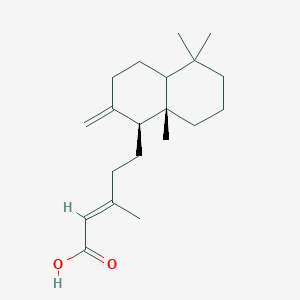
Anticopalic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is naturally found in several plants, including Vitex hemsley, Eperua purpurea, Eperua leucantha, Pinus monticola, Pinus strobus, and Oxystigma oxyphyllum . It has garnered significant attention due to its potential biological activities, particularly in cancer research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Anticopalic acid can be synthesized through various chemical reactions involving diterpenoid precursors. The synthetic routes typically involve the use of labdane-type diterpenoids as starting materials, followed by specific reaction conditions to yield this compound .
Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from natural sources such as the rhizomes of Kaempferia elegans. The extraction process is followed by purification steps to isolate the pure compound .
Analyse Des Réactions Chimiques
Types of Reactions: Anticopalic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with specific properties .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed: The major products formed from the reactions of this compound include various derivatives with enhanced cytotoxic activity against cancer cell lines. For example, amide derivatives of this compound have shown significant cytotoxic activity against leukemia and breast cancer cell lines .
Applications De Recherche Scientifique
Chemistry: In chemistry, anticopalic acid is used as a precursor for synthesizing various derivatives with potential biological activities.
Biology: In biological research, this compound and its derivatives are evaluated for their cytotoxic activity against different cancer cell lines. Studies have shown that certain derivatives of this compound can induce non-apoptotic cell death in cancer cells by inhibiting focal adhesion kinase (FAK) activation .
Medicine: In medicine, this compound is being investigated for its potential as an anti-cancer agent. The compound’s ability to inhibit FAK activation makes it a promising candidate for treating aggressive types of cancer, such as triple-negative breast cancer .
Industry: In the pharmaceutical and cosmetics industries, this compound is used for its potential therapeutic properties. The compound’s derivatives are incorporated into various products aimed at improving health and wellness .
Mécanisme D'action
The mechanism of action of anticopalic acid involves the inhibition of focal adhesion kinase (FAK) activation. FAK is a protein that plays a crucial role in cell attachment, migration, invasion, proliferation, and survival. By inhibiting FAK activation, this compound induces non-apoptotic cell death in cancer cells, making it a potential therapeutic agent for treating aggressive cancers .
Comparaison Avec Des Composés Similaires
- Agatholic acid
- Agathalic acid
- Agathic acid
- 3β-hydroxyanticopalic acid
- 19-methoxythis compound
- 19-O-succinylagatholic acid
Comparison: this compound is unique among its similar compounds due to its specific ability to inhibit FAK activation. While other similar compounds may have different biological activities, this compound’s unique mechanism of action makes it particularly valuable in cancer research .
Propriétés
Formule moléculaire |
C20H32O2 |
|---|---|
Poids moléculaire |
304.5 g/mol |
Nom IUPAC |
(E)-5-[(1S,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-enoic acid |
InChI |
InChI=1S/C20H32O2/c1-14(13-18(21)22)7-9-16-15(2)8-10-17-19(3,4)11-6-12-20(16,17)5/h13,16-17H,2,6-12H2,1,3-5H3,(H,21,22)/b14-13+/t16-,17?,20+/m0/s1 |
Clé InChI |
JFQBNOIJWROZGE-YSNLAMCCSA-N |
SMILES isomérique |
C/C(=C\C(=O)O)/CC[C@H]1C(=C)CCC2[C@@]1(CCCC2(C)C)C |
SMILES canonique |
CC(=CC(=O)O)CCC1C(=C)CCC2C1(CCCC2(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(E)-2-Cyano-3-(7-(4-(diphenylamino)phenyl)benzo[c][1,2,5]thiadiazol-4-yl)acrylic acid](/img/structure/B14077627.png)

![5-bromo-N-[(3-chloro-4,5-dimethoxyphenyl)methylideneamino]-2-methoxybenzamide](/img/structure/B14077633.png)

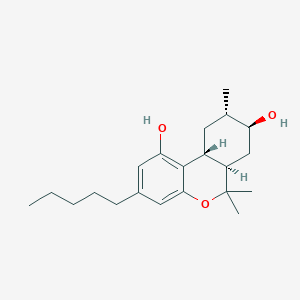
![4-(Trifluoromethoxy)-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B14077645.png)
